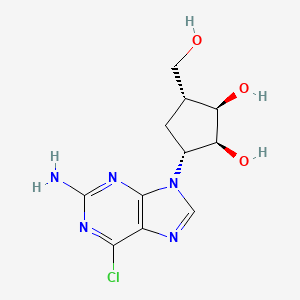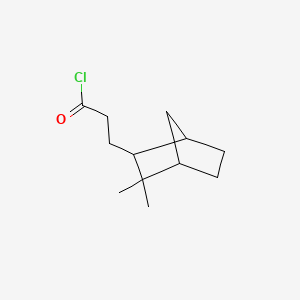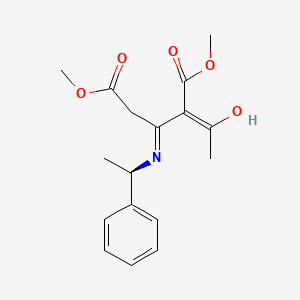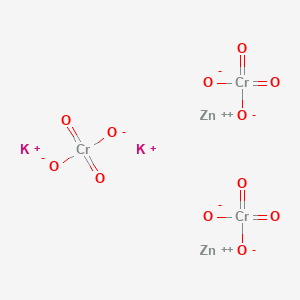
(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a benzoyl group and a pyrrolidine ring, makes it a valuable subject for research in organic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base like triethylamine.
N,N-Diethylation: The final step involves the diethylation of the amide nitrogen using diethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation reactions often involve reagents like acyl chlorides and bases like pyridine.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acylated pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound, with different stereochemistry.
1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide: The racemic mixture of both enantiomers.
N-Benzoyl-N,N-diethyl-2-pyrrolidinecarboxamide: A structurally similar compound with slight variations in the functional groups.
Uniqueness: (S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
85760-92-5 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-17(4-2)16(21)13-10-11-14(19)18(13)15(20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
BQWDCWDJASHHKV-ZDUSSCGKSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


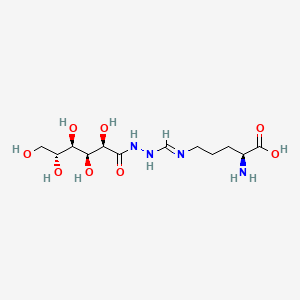
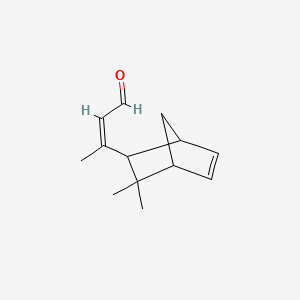
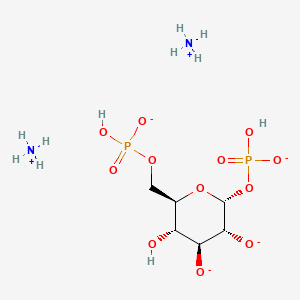
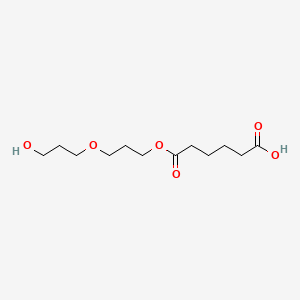
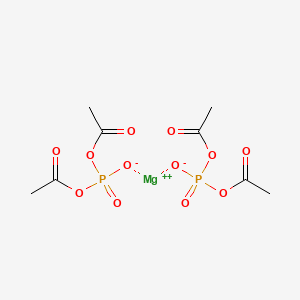
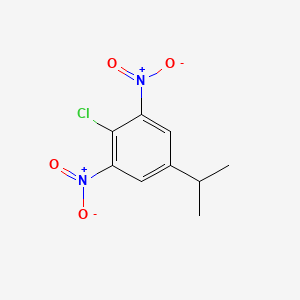


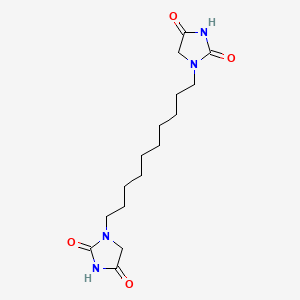
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
